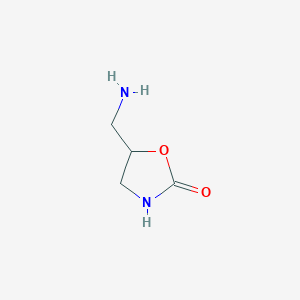

5-(Aminomethyl)-2-oxazolidinone

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

5-(aminomethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUHZAMBLEKHDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Aminomethyl 2 Oxazolidinone and Its Derivatives

Established Synthetic Pathways for the Oxazolidinone Ring System

The construction of the 2-oxazolidinone (B127357) core is the cornerstone of synthesizing 5-(aminomethyl)-2-oxazolidinone and its analogues. Over the years, several reliable and versatile synthetic pathways have been established.

Cyclization Reactions in Oxazolidinone Synthesis

Intramolecular cyclization is a common and effective strategy for forming the oxazolidinone ring. nih.gov These reactions typically involve a bifunctional molecule containing both a hydroxyl and an amine or a precursor to an amine group, which are then cyclized with a carbonyl source. For instance, the reaction of amino alcohols with reagents like phosgene (B1210022) or its equivalents leads to the formation of the oxazolidinone ring. nih.govbioorg.org Another approach involves the intramolecular cyclization of carbamates. nih.gov For example, N-mesyloxycarbamates can undergo rhodium-catalyzed intramolecular C-H amination to produce oxazolidinones in good yields under environmentally friendly conditions. researchgate.net Additionally, the intramolecular cyclization of metalated intermediates derived from N-arylsulfonyl oxazolidinones can lead to the formation of various heterocyclic systems. nih.gov

The success of these cyclization reactions can be influenced by factors such as the nature of the substrate, the choice of catalyst, and the reaction conditions. The table below summarizes different cyclization approaches for oxazolidinone synthesis.

| Starting Material Type | Reagent/Catalyst | Key Transformation | Ref. |

|---|---|---|---|

| Amino alcohols | Phosgene or equivalents | Carbonyl insertion and cyclization | nih.govbioorg.org |

| N-Mesyloxycarbamates | Rhodium(II) carboxylates | Intramolecular C-H amination | researchgate.net |

| N-Arylsulfonyl oxazolidinones | Organometallic reagents | Intramolecular cyclization of metalated intermediates | nih.gov |

| Resin-bound epoxides | Isocyanates | Cycloaddition | acs.org |

Approaches involving Aryl Carbamates

Aryl carbamates have proven to be versatile starting materials for the synthesis of N-aryl-2-oxazolidinones. acs.org A significant advancement in this area involves the deprotonation of an aryl carbamate (B1207046) with a strong base, such as butyllithium, followed by reaction with a suitable electrophile like (R)-glycidyl butyrate (B1204436). acs.orgorgsyn.org This method allows for the direct formation of the 5-(hydroxymethyl)oxazolidinone derivative. orgsyn.org The use of lithium hydroxide (B78521) as a base at room temperature provides a milder alternative for the reaction between N-aryl-carbamates and enantiopure epichlorohydrin. arkat-usa.org This approach is advantageous as it often proceeds with high stereoselectivity and under mild conditions, avoiding the need for harsh reagents or extreme temperatures. orgsyn.orgarkat-usa.org The choice of the carbamate, including isopropenyl, trifluoroethyl, and phenyl carbamates, can influence the reaction outcome. acs.org

A general scheme for this approach is the reaction of a lithiated N-aryl carbamate with an epoxide, leading to the oxazolidinone ring. The table below illustrates the versatility of this method with different aryl carbamates.

Utilization of Epoxides and Amines in Ring Formation

The reaction between epoxides and amines or their precursors is a cornerstone in the synthesis of 5-substituted-2-oxazolidinones. rsc.orgresearchgate.net This strategy typically involves the nucleophilic ring-opening of the epoxide by an amine or a protected amine, followed by cyclization with a carbonyl source to form the oxazolidinone ring. tandfonline.com The regioselectivity of the epoxide opening is a critical factor that determines the final substitution pattern of the oxazolidinone. Amine-functionalized ionic liquids have been shown to effectively catalyze the synthesis of 2-oxazolidinones from epoxides and carbamates. rsc.orgrsc.org

(S)-Epichlorohydrin as a Chiral Starting Material

(S)-Epichlorohydrin is a readily available and inexpensive chiral building block for the enantioselective synthesis of oxazolidinones. arkat-usa.orgresearchgate.net Its reaction with aryl carbamates in the presence of a base like lithium hydroxide affords N-aryl-5(R)-chloromethyl-2-oxazolidinones, which can be further elaborated to the desired 5-(aminomethyl) derivatives. arkat-usa.org The use of (R)-epichlorohydrin leads to the corresponding (S)-enantiomer of the final product, which is often the biologically active form. arkat-usa.orgarkat-usa.org This method has been successfully applied to the synthesis of important pharmaceutical compounds. arkat-usa.orgresearchgate.net The synthesis of (R)- and (S)-epichlorohydrin itself can be achieved from starting materials like D-mannitol. youtube.com

The reaction of (S)-epichlorohydrin with various nucleophiles is a key step in many synthetic routes. The following table provides examples of such reactions.

| Nucleophile | Product Type | Key Feature | Ref. |

|---|---|---|---|

| N-Aryl-carbamates | N-Aryl-oxazolidinones | Enantiospecific synthesis | arkat-usa.org |

| Phthalimide | 2-((5S)-2-oxo-5-oxazolidinyl)methyl)-1H-isoindole-1,3(2H)-dione | Key precursor for antibacterial agents | researchgate.net |

Glycidol (B123203) and Glycidyl (B131873) Butyrate in Stereoselective Syntheses

Glycidol and its derivatives, such as glycidyl butyrate, are valuable chiral epoxides for the stereoselective synthesis of oxazolidinones. nih.gov (R)-glycidyl butyrate, in particular, is widely used in reactions with N-lithiated aryl carbamates to produce N-aryl-5(R)-hydroxymethyl-2-oxazolidinones directly. orgsyn.orgresearchgate.net This reaction is highly efficient and avoids the need for a separate deprotection step. orgsyn.org The use of glycidol often involves an initial reaction with an aniline (B41778) to form an amino-diol, which is then resolved and cyclized. nih.gov (R)-Glycidyl butyrate is a reagent used in the synthesis of glycidol and as an intermediate in the synthesis of glycerol, glycidyl ethers, and amines. chemicalbook.com The synthesis of (R)-Glycidyl butyrate can be achieved from (S)-epichlorohydrin. google.com

The following table highlights the application of glycidol and glycidyl butyrate in oxazolidinone synthesis.

| Epoxide | Reactant | Key Outcome | Ref. |

|---|---|---|---|

| (R)-Glycidyl butyrate | N-Lithiated aryl carbamates | Direct synthesis of N-aryl-5(R)-hydroxymethyl-2-oxazolidinones | orgsyn.org |

| Glycidol | Aniline | Formation of an amino-diol intermediate for chiral resolution | nih.gov |

Carbonyl Insertion Reactions

Carbonyl insertion reactions represent another important strategy for the formation of the oxazolidinone ring. tandfonline.com These reactions introduce the C2 carbonyl group into a pre-formed amino alcohol scaffold. Reagents such as 1,1'-carbonyldiimidazole (B1668759) (CDI) are commonly used for this purpose. tandfonline.comresearchgate.net The reaction of a hydroxy amine compound with CDI leads to the formation of the oxazolidinone ring through an intramolecular cyclization process. tandfonline.com This method is often efficient and proceeds under mild conditions. Another approach involves the palladium-catalyzed insertion of carbon monoxide into vinylaziridines, which provides a route to 5-vinyloxazolidinones. nih.gov Organometallic chemistry offers further possibilities, such as the migratory insertion of carbon monoxide into a metal-alkyl bond to form an acyl intermediate, which can then undergo further reactions to yield the desired heterocyclic product. youtube.com

The table below summarizes various carbonyl insertion methods.

| Substrate | Carbonyl Source/Catalyst | Product Type | Ref. |

|---|---|---|---|

| Hydroxy amine | 1,1'-Carbonyldiimidazole (CDI) | Oxazolidinone | tandfonline.com |

| Vinylaziridines | Carbon monoxide / Palladium catalyst | 5-Vinyloxazolidinone | nih.gov |

| Alkyl-metal complex | Carbon monoxide | Acyl-metal intermediate | youtube.com |

Advanced and Stereoselective Synthetic Strategies

The development of advanced synthetic methodologies has focused on achieving high stereoselectivity, efficiency, and scalability, which are crucial for the production of enantiomerically pure pharmaceutical compounds.

The chirality of the C5-substituted oxazolidinone ring is paramount for the biological activity of many of its derivatives. Consequently, significant effort has been dedicated to the development of enantioselective methods for its construction.

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high stereoselectivity under mild reaction conditions. researchgate.net In the context of chiral oxazolidinone synthesis, biocatalytic cascade processes have been developed for the stereo- and regioselective aminohydroxylation of alkenes. researchgate.net One such one-pot process combines a styrene (B11656) monooxygenase for epoxidation, an engineered halohydrin dehalogenase (HheG) for the ring-opening of the resulting epoxide with cyanate, and a spontaneous intramolecular cyclization to yield the desired oxazolidinone. researchgate.net

Researchers have successfully engineered HheG variants to control both regioselectivity and enantioselectivity, enabling the synthesis of either (R)- or (S)-enantiomers of 5-aryloxazolidinones with high enantiomeric excess (ee) and regioselectivity. researchgate.net This biocatalytic platform provides a sustainable and efficient alternative to traditional chemical methods, which often require expensive starting materials and harsh reaction conditions. researchgate.net

While myoglobin (B1173299) and its variants are known to catalyze a range of abiological carbene and nitrene transfer reactions, their specific application in the direct enantioselective synthesis of the this compound ring is an area of ongoing research.

Convergent synthetic strategies are highly desirable for the efficient assembly of complex molecules like oxazolidinone derivatives. These routes involve the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. A notable example is the synthesis of the antibacterial agent linezolid (B1675486).

A common approach starts from commercially available (R)-epichlorohydrin, which serves as a chiral building block. researchgate.net The synthesis can proceed through a sequence of reactions including cyclization, substitution, a Goldberg coupling for the introduction of the aryl moiety, aminolysis, and finally acetylation to yield the target compound. researchgate.net Another versatile method involves the N-alkylation of 3-fluoro-4-morpholinobenzenamine with 4-(chloromethyl)-2,2-dimethyl-1,3-dioxolane, followed by hydrolysis and regioselective cyclization to form the oxazolidinone ring. derpharmachemica.com

These convergent approaches allow for the flexible and rapid synthesis of a diverse range of analogues by modifying the individual building blocks before the coupling steps, facilitating structure-activity relationship (SAR) studies.

Continuous-flow chemistry has gained significant traction as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs), offering advantages in terms of safety, efficiency, and scalability over traditional batch processes. bohrium.com A remarkable application of this technology is the seven-step continuous flow synthesis of linezolid without the need for intermediate purification. nih.gov

This process involves a convergent sequence where the key epoxide intermediate and the aniline fragment are synthesized in parallel flow streams and then combined. researchgate.net The entire seven-step sequence, including reactions such as a Ritter-type reaction, epoxidation, SNAr reaction, hydrogenation, and the final oxazolidinone ring formation, is completed in a total residence time of just 27 minutes, with an isolated yield of 73%. bohrium.comnih.gov This represents a significant improvement over time-consuming batch procedures. bohrium.com

The key features of this continuous-flow synthesis are summarized in the table below:

| Feature | Description | Reference |

| Number of Steps | 7 | nih.gov |

| Total Residence Time | 27 minutes | bohrium.com |

| Overall Yield | 73% (isolated) | bohrium.com |

| Key Advantages | No intermediate purification, enhanced safety, rapid synthesis, improved efficiency. | bohrium.comnih.gov |

The large-scale synthesis of oxazolidinone antibacterial agents like linezolid presents several challenges that need to be addressed to ensure a safe, cost-effective, and environmentally friendly process. Early synthetic routes often relied on hazardous reagents such as n-butyl lithium and cryogenic reaction temperatures (-78°C), which are difficult and costly to implement on an industrial scale. google.com Furthermore, the purification of intermediates and the final product often required cumbersome techniques like column chromatography, which is not ideal for large-scale production due to the use of large volumes of solvents and low throughput. google.com

To overcome these challenges, more efficient and scalable synthetic processes have been developed. These improved routes focus on:

Avoiding hazardous reagents: Replacing pyrophoric reagents like n-butyl lithium with safer alternatives. google.com

Milder reaction conditions: Developing synthetic steps that can be performed at or near ambient temperature. google.com

Minimizing purification steps: Designing syntheses that yield high-purity products through crystallization, thus avoiding the need for chromatography. google.comacs.org

Enantioselective Construction of Chiral Oxazolidinone Rings

Derivatization Strategies at the 5-(Aminomethyl) Position

The primary amine of the 5-(aminomethyl) group serves as a key handle for the synthesis of a wide array of derivatives with modulated biological activities. Common derivatization strategies involve the acylation of this amine to form amides, sulfonamides, and carbamates.

These reactions are typically straightforward and can be achieved by treating the this compound core with the corresponding acyl chlorides, sulfonyl chlorides, or chloroformates in the presence of a suitable base. This approach allows for the introduction of a wide variety of functional groups, enabling the fine-tuning of the molecule's properties.

Furthermore, the 5-(aminomethyl) position has been explored for the development of prodrugs. For example, certain 5-aminomethyl oxazolidinones have been designed as prodrugs that are selectively activated by bacterial enzymes, such as N-acetyl transferases, to their corresponding N-acetylated active forms. This strategy aims to enhance the selectivity of the drug for bacterial targets over mammalian mitochondria, potentially reducing toxicity.

Formation of Amide Derivatives

The synthesis of amide derivatives from the this compound core is a common and straightforward modification. This transformation is typically achieved by reacting the primary amine with an appropriate acylating agent. Common methods include reaction with acyl chlorides or carboxylic acids under standard conditions. tandfonline.com For instance, the reaction of a (5S)-5-(aminomethyl)-3-aryl-1,3-oxazolidin-2-one intermediate with acetyl chloride or various carboxylic acids provides the corresponding amide derivatives. tandfonline.com

Another established procedure involves treating the amine with an acid anhydride, such as acetic anhydride, in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA). arkat-usa.org This method is effective for producing N-acetylated derivatives. arkat-usa.org The formation of these amide derivatives is not only a synthetic strategy but has also been observed in metabolic pathways where the 5-aminomethyl group is converted to its N-acetylated form. nih.gov

Table 1: Representative Conditions for Amide Formation

| Acylating Agent | Base/Solvent | Derivative Type | Reference |

|---|---|---|---|

| Acetyl Chloride / Carboxylic Acid | Customary Methods | Amide | tandfonline.com |

| Acetic Anhydride | DIPEA / CH₂Cl₂ | N-acetyl Amide | arkat-usa.org |

Synthesis of Sulfonamide Derivatives

The synthesis of sulfonamide derivatives is achieved by reacting the this compound amine with a sulfonyl chloride. tandfonline.com This reaction, known as N-sulfonylation, is a robust method for incorporating the sulfonamide moiety. The general procedure involves mixing the amine starting material with a selected benzenesulfonyl chloride in a solvent like dichloromethane. nih.gov A base, such as sodium carbonate, is typically added to scavenge the hydrochloric acid byproduct generated during the reaction. nih.gov This approach has been successfully applied to produce a variety of sulfonamide derivatives, including methane (B114726) sulfonamides and p-toluene sulfonamides, from the core oxazolidinone scaffold. tandfonline.com

Table 2: General Scheme for Sulfonamide Synthesis

| Reagents | Conditions | Product | Reference |

|---|---|---|---|

| This compound derivative, Sulfonyl Chloride, Base (e.g., Na₂CO₃) | Stirring in a suitable solvent (e.g., Dichloromethane) at room temperature | 5-(Sulfonamidomethyl)-2-oxazolidinone derivative | tandfonline.comnih.gov |

Preparation of Carbamate Derivatives

Carbamate derivatives of this compound are synthesized by reacting the primary amine with chloroformates. tandfonline.com This reaction introduces a carbamate linkage, which is a key structural motif in many biologically active compounds. An alternative strategy involves a one-pot synthesis from a 5-(azidomethyl)-2-oxazolidinone precursor. In this method, the azide (B81097) is reduced, and the resulting amine is trapped in situ to form the carbamate. However, the direct reaction of the isolated amine with a chloroformate remains a more conventional and widely used approach. tandfonline.com

Incorporation of Other Functional Groups (e.g., Thioamides, Ureas, Guanidines)

The versatility of the 5-(aminomethyl) group extends to the synthesis of a broader range of functionalities.

Thioamides and Thiocarbamates: Thioamide derivatives, such as thioacetamides, can be prepared from the amine precursor. nih.gov Similarly, thiocarbamates are accessible, providing sulfur analogs to the more common carbamates. nih.gov The synthesis of thioureas, a related functional group, generally involves the reaction of an amine with an isothiocyanate. beilstein-journals.org Another approach uses N-thiocarbamoyl benzotriazoles as synthetic equivalents of isothiocyanates, which react with amines to form thioureas. beilstein-journals.org

Ureas: Urea derivatives can be synthesized through several routes. The classic method involves the reaction of the primary amine with an isocyanate. beilstein-journals.org A one-pot method has also been developed to generate unsymmetrical ureas from an azide precursor under mild conditions using triphenylphosphine (B44618) (Ph₃P) and carbon dioxide (CO₂).

Guanidines: While less commonly reported for this specific scaffold in the provided literature, the synthesis of guanidines from a primary amine is a well-established transformation in organic chemistry. These methods typically involve the reaction of the amine with a guanidinylating agent, such as N,N'-di-Boc-N''-triflylguanidine or other activated guanidine (B92328) precursors. beilstein-journals.org

Table 3: Synthesis of Other Functional Groups

| Functional Group | General Method | Key Reagents | Reference |

|---|---|---|---|

| Thioamide | Thioacylation | Thioacylating agents | nih.gov |

| Urea | Reaction with Isocyanate | R-N=C=O | beilstein-journals.org |

| Guanidine | Guanidinylation | Guanidinylating agents | beilstein-journals.org |

Spectroscopic Characterization Techniques in Synthetic Confirmation

The structural elucidation of newly synthesized this compound derivatives is systematically performed using a combination of spectroscopic methods. These techniques are essential to confirm that the desired chemical transformation has occurred and to verify the purity and identity of the final compound. tandfonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural confirmation. tandfonline.com In ¹H NMR, the formation of an amide or sulfonamide is confirmed by the appearance of a downfield-shifted N-H proton signal and new signals corresponding to the protons of the newly introduced group (e.g., the methyl protons of an acetyl group). arkat-usa.orgresearchgate.net ¹³C NMR spectroscopy is used to identify the carbon atoms in the new functional group, such as the carbonyl carbon of an amide or carbamate. tandfonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic vibrations of functional groups. The successful formation of an amide derivative is indicated by the appearance of a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1670 cm⁻¹. rdd.edu.iq Similarly, the oxazolidinone ring itself has a characteristic C=O stretching frequency near 1740 cm⁻¹. For sulfonamides, characteristic stretching bands for the S=O group are observed. nih.gov

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compound, confirming the addition of the new functional group. tandfonline.comresearchgate.net High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can definitively establish the elemental composition of the molecule. arkat-usa.org

Together, these analytical techniques provide unambiguous evidence for the structure of the synthesized derivatives, ensuring the integrity of the chemical entities prepared for further study. tandfonline.com

Pharmacological Investigations of 5 Aminomethyl 2 Oxazolidinone Derivatives

Antimicrobial Activity and Mechanisms of Action

The escalating threat of multidrug-resistant (MDR) bacteria has spurred the development of novel antimicrobial agents. Among these, the oxazolidinone class of synthetic antibiotics has emerged as a crucial tool in combating serious infections caused by Gram-positive pathogens. mdpi.comnih.gov Derivatives of 5-(aminomethyl)-2-oxazolidinone are a key area of this research, demonstrating potent antibacterial effects and a unique mechanism of action that sets them apart from other antibiotic classes. nih.govnih.gov

Efficacy against Gram-Positive Bacteria

Derivatives of this compound exhibit significant activity against a wide spectrum of Gram-positive bacteria. mdpi.comnih.gov This includes strains that have developed resistance to other commonly used antibiotics. The core structure of these compounds, particularly the substitutions at the 5-position of the oxazolidinone ring, is a critical determinant of their antibacterial potency. nih.gov

The rise of methicillin-resistant Staphylococcus aureus (MRSA) presents a formidable challenge in clinical settings, making the development of new anti-MRSA agents an urgent priority. nih.gov Oxazolidinone derivatives have shown considerable promise in this area. For instance, the novel oxazolidinone LCB01-0648 demonstrated potent antimicrobial activity against clinically isolated MRSA, with a minimum inhibitory concentration required to inhibit 90% of isolates (MIC90) of 0.5 mg/L. mdpi.com This was the lowest MIC90 observed when compared to several reference compounds. mdpi.com

Furthermore, time-kill studies have shown that some oxazolidinones exhibit bactericidal activity against MRSA at concentrations eight times their minimum inhibitory concentration (MIC). mdpi.com The hybridization of the oxazolidinone structure with other antibacterial pharmacophores is also being explored as a strategy to develop novel agents with enhanced anti-MRSA activity. nih.gov

Table 1: In Vitro Activity of Oxazolidinone Derivatives against MRSA

| Compound | Organism | MIC Range (mg/L) | MIC90 (mg/L) |

|---|---|---|---|

| LCB01-0648 | Methicillin-Resistant Staphylococcus aureus (MRSA) | Not Specified | 0.5 |

| LCB01-0648 | Linezolid-Resistant S. aureus (LRSA) | 2-4 | Not Specified |

Data sourced from a study on the antibacterial activities of LCB01-0648. mdpi.com

Vancomycin-resistant enterococci (VRE) are another group of problematic Gram-positive pathogens. researchgate.net Research has demonstrated that novel oxazolidinone drugs, such as contezolid, exhibit potent in vitro antibacterial activity against clinical isolates of VRE. researchgate.net The activity of these derivatives is often comparable to that of linezolid (B1675486) and vancomycin (B549263) against susceptible strains, highlighting their potential role in treating infections caused by MDR Gram-positive bacteria, including VRE. researchgate.net

The oxazolidinone class of antibiotics has been shown to be active against penicillin-resistant Streptococcus pneumoniae (PRSP). researchgate.netnih.gov This activity is a key feature of their broad-spectrum efficacy against multidrug-resistant Gram-positive cocci. The unique mechanism of action of oxazolidinones, which differs from that of β-lactam antibiotics like penicillin, allows them to overcome the resistance mechanisms that render penicillin ineffective against PRSP.

Linezolid, a prominent oxazolidinone, has proven activity against Mycobacterium tuberculosis and is recommended for treating drug-resistant tuberculosis (TB). nih.govnih.gov However, its use can be limited by toxicity. nih.gov A series of 5-aminomethyl oxazolidinone prodrugs have been identified that show highly selective and potent activity against M. tuberculosis. nih.gov Several of these compounds were found to be more potent than linezolid. nih.gov

Notably, resistance to these 5-aminomethyl derivatives was linked to an N-acetyl transferase (Rv0133) in M. tuberculosis. nih.gov This enzyme activates the prodrugs to their N-acetylated metabolites within the bacterial cells. nih.gov Crucially, mammalian mitochondria lack this specific enzyme, meaning they are not susceptible to inhibition by these analogues, which could translate to lower toxicity. nih.gov However, these compounds were found to be rapidly metabolized in mammals to 5-alcohols, which, while retaining antimycobacterial activity, also exhibited significant mitochondrial toxicity. nih.gov

**Table 2: In Vitro Activity of Oxazolidinone Derivatives against *M. tuberculosis***

| Compound | Organism | MIC50 (µg/mL) | MIC90 (µg/mL) |

|---|---|---|---|

| Tedizolid (TZD) | M. tuberculosis | 0.125 | <0.125 |

| Linezolid (LZD) | M. tuberculosis | 0.25 | 0.5 |

| Sutezolid (SZD) | M. tuberculosis | <0.125 | <0.125 |

| Contezolid (CZD) | M. tuberculosis | 0.5 | 1.0 |

| Delpazolid (DZD) | M. tuberculosis | 0.5 | 1.0 |

Data from a comparative drug susceptibility study of five oxazolidinones against M. tuberculosis isolates. mdpi.com

Inhibition of Bacterial Protein Synthesis

The primary mechanism of action for oxazolidinones, including this compound derivatives, is the inhibition of bacterial protein synthesis. nih.govnih.govresearchgate.net This mechanism is distinct from that of most other classes of protein synthesis inhibitors. researchgate.net

Oxazolidinones exert their effect by binding to the 23S ribosomal RNA (rRNA) of the 50S ribosomal subunit. mdpi.comnih.gov This binding action specifically prevents the formation of the 70S initiation complex, a critical first step in the translation process. mdpi.comnih.gov By blocking the assembly of a functional ribosome, these compounds effectively halt the production of essential bacterial proteins, leading to the inhibition of bacterial growth.

This unique mode of action at the initiation phase of protein synthesis means there is generally no cross-resistance with other antibiotic classes that target protein synthesis at later stages, such as the elongation of the peptide chain. nih.govresearchgate.net Structural studies have revealed that the antibiotic fits into a small hydrophobic crevice, and this interaction is key to its inhibitory effect. escholarship.org

Binding to the 50S Ribosomal Subunit

Oxazolidinones, a significant class of synthetic antibiotics, exhibit their antibacterial effects by targeting the protein synthesis machinery of bacteria. mdpi.comajrconline.org Extensive research has demonstrated that these compounds, including derivatives of this compound, specifically interact with the 50S ribosomal subunit, a crucial component of the bacterial ribosome. mdpi.comnih.govresearchgate.net This binding occurs at the peptidyl transferase center (PTC), the active site responsible for peptide bond formation. researchgate.netnih.gov

Crystal structure analyses have revealed that oxazolidinones, such as linezolid, bind within the A-site pocket of the PTC. nih.gov This binding site is formed by universally conserved nucleotides of the 23S rRNA. nih.gov The interaction of the oxazolidinone molecule with the ribosome can stabilize a non-productive conformation of key nucleotides, like U2585, which is essential for peptide bond formation. nih.gov This structural perturbation is a key aspect of their inhibitory mechanism. Furthermore, the binding of oxazolidinones does not significantly involve the 30S ribosomal subunit. mdpi.comnih.gov Resistance to oxazolidinones often arises from point mutations in the 23S rRNA gene, specifically at the binding site within the PTC, which can prevent the effective binding of the drug. nih.govresearchgate.net

The following table summarizes key findings related to the binding of oxazolidinone derivatives to the 50S ribosomal subunit:

| Finding | Description | Source(s) |

| Primary Target | Oxazolidinones bind to the 50S ribosomal subunit of bacteria. | mdpi.comnih.govresearchgate.net |

| Binding Site | The binding occurs at the peptidyl transferase center (PTC), specifically in the A-site pocket. | researchgate.netnih.gov |

| Molecular Interaction | The drug interacts with universally conserved nucleotides of the 23S rRNA, a component of the 50S subunit. | nih.gov |

| Inhibitory Conformation | Binding can stabilize a non-productive conformation of crucial nucleotides like U2585, hindering peptide bond formation. | nih.gov |

| Resistance Mechanism | Mutations in the 23S rRNA gene at the binding site can confer resistance by impeding drug binding. | nih.govresearchgate.net |

Interference with Ribosomal Initiation Complex Formation

The primary mechanism of action for oxazolidinones, including this compound derivatives, is the inhibition of bacterial protein synthesis at a very early stage: the formation of the initiation complex. nih.govnih.govasm.org This complex is a prerequisite for the translation of mRNA into protein and involves the assembly of the 30S and 50S ribosomal subunits, mRNA, and the initiator tRNA, which is N-formylmethionyl-tRNA (fMet-tRNA) in bacteria. nih.govasm.org

Studies have shown that oxazolidinones prevent the formation of the functional 70S initiation complex. nih.govasm.org They achieve this by interfering with the correct positioning of the fMet-tRNA on the ribosome. nih.govasm.org While oxazolidinones bind to the 50S subunit, their effect is to disrupt the binding of the initiator tRNA, which spans both the 30S and 50S subunits. asm.orgorthobullets.com This interference is competitive with respect to the concentration of fMet-tRNA, suggesting that the drug affects the P-site where the initiator tRNA binds. asm.org By distorting the binding site for the initiator tRNA, oxazolidinones effectively block the first step of protein synthesis, preventing the formation of the very first peptide bond. asm.orgnih.gov This unique mechanism of action, targeting the initiation phase, distinguishes oxazolidinones from many other classes of antibiotics that typically inhibit the elongation phase of protein synthesis. nih.govnih.gov

Below is a table detailing the interference of oxazolidinone derivatives with ribosomal initiation complex formation:

| Aspect | Description | Source(s) |

| Inhibited Step | Oxazolidinones inhibit the formation of the ribosomal initiation complex. | nih.govnih.govasm.org |

| Mechanism | They interfere with the binding of N-formylmethionyl-tRNA (fMet-tRNA) to the ribosome. | nih.govasm.org |

| Target Site | The drug's action affects the ribosomal P-site, where the initiator tRNA is supposed to bind. | asm.org |

| Outcome | This prevents the formation of a functional 70S initiation complex and the first peptide bond. | nih.govasm.orgnih.gov |

| Uniqueness | This mechanism targets the initiation of protein synthesis, unlike many other antibiotics that inhibit elongation. | nih.govnih.gov |

Addressing Antibiotic Resistance Mechanisms

Biofilm Formation Inhibition

Bacterial biofilms are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which makes them significantly more tolerant to antibiotics than their planktonic (free-floating) counterparts. nih.gov Oxazolidinone derivatives have demonstrated the ability to inhibit the formation of these resilient structures. nih.govnih.gov

The mechanism behind this anti-biofilm activity is thought to be linked to their primary function as protein synthesis inhibitors. nih.gov By inhibiting the production of proteins essential for bacterial adhesion, the initial and critical step in biofilm formation, these compounds can prevent the establishment of the biofilm. nih.gov Studies have shown that certain oxazolidinone derivatives can effectively inhibit biofilm formation by various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govmdpi.com For instance, radezolid (B1680497) and a deacetyl linezolid thioacetamide (B46855) derivative have shown potent anti-biofilm activity, with their minimum biofilm eradication concentrations (MBEC) being comparable to their minimum inhibitory concentrations (MIC) against planktonic cells. mdpi.com This suggests that these compounds are effective at preventing the establishment of biofilms at concentrations that are also effective against free-living bacteria.

The following table summarizes the research findings on biofilm formation inhibition by oxazolidinone derivatives:

| Finding | Description | Source(s) |

| Activity | Oxazolidinone derivatives can inhibit the formation of bacterial biofilms. | nih.govnih.gov |

| Proposed Mechanism | Inhibition of proteins involved in the initial adhesion stage of biofilm formation. | nih.gov |

| Efficacy | Some derivatives, like radezolid, show potent anti-biofilm activity against pathogens such as MRSA. | mdpi.com |

| MBEC vs. MIC | For some derivatives, the concentration needed to eradicate a biofilm is similar to that needed to inhibit planktonic bacteria. | mdpi.com |

Hybridization Strategies with Existing Antibiotics

To combat the growing threat of antibiotic resistance, one promising strategy is the development of hybrid molecules that combine the pharmacophores of two different classes of antibiotics. nih.gov This approach has been successfully applied to this compound derivatives, which have been hybridized with quinolones and fluoroquinolones. nih.govnih.govnih.gov

The resulting oxazolidinone-quinolone hybrids have demonstrated a dual mode of action, inhibiting both protein synthesis (the target of oxazolidinones) and DNA gyrase/topoisomerase IV (the targets of quinolones). nih.govnih.gov This dual mechanism can lead to improved potency against a broad spectrum of bacteria, including resistant strains. nih.govnih.gov The nature of the spacer linking the two pharmacophores has been shown to be crucial in influencing the antibacterial activity and the balance of the dual mode of action. drugbank.com Importantly, some of these hybrid compounds have shown activity against bacteria that are resistant to both linezolid and ciprofloxacin. nih.gov This suggests that hybridization can be an effective strategy to overcome existing resistance mechanisms.

The table below outlines the key aspects of hybridization strategies involving oxazolidinone derivatives:

| Strategy | Description | Key Findings | Source(s) |

| Oxazolidinone-Quinolone Hybrids | Covalently linking an oxazolidinone pharmacophore with a quinolone pharmacophore. | Dual mode of action (protein synthesis and DNA gyrase/topoisomerase IV inhibition). Improved potency against resistant strains. | nih.govnih.gov |

| Influence of Spacer | The chemical linker between the two pharmacophores is critical. | The spacer influences the overall antibacterial activity and the balance of the dual mechanism. | drugbank.com |

| Overcoming Resistance | Hybrid molecules can be effective against bacteria resistant to the parent antibiotics. | Some hybrids are active against linezolid- and ciprofloxacin-resistant strains. | nih.gov |

Exploration of Other Therapeutic Applications

Anticancer Properties

Beyond their established role as antibacterial agents, derivatives of the oxazolidinone scaffold are being investigated for their potential as anticancer agents. nih.govnih.gov Several studies have highlighted the antiproliferative activity of various oxazolidinone derivatives against a range of human cancer cell lines. ajrconline.orgnih.gov

The proposed mechanisms for their anticancer effects are diverse. Some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. nih.gov For example, certain 5-(carbamoylmethylene)-oxazolidin-2-ones have demonstrated the ability to cause cell cycle arrest in the G1 phase and induce apoptosis through the activation of caspase-9 and the release of cytochrome c, which are key events in the mitochondrial pathway of apoptosis. nih.gov This process appears to be triggered by an increase in reactive oxygen species (ROS) levels and subsequent mitochondrial dysfunction. nih.gov Other oxazolidinone derivatives have been reported to inhibit cell proliferation by activating caspase-3 and -9 in prostate cancer cells. nih.gov The development of new oxazolidinone-based compounds as potential anticancer agents is an active area of research. ajrconline.orgnih.gov

The table below summarizes the anticancer properties of oxazolidinone derivatives:

| Property | Mechanism | Cell Lines | Source(s) |

| Antiproliferative Activity | Induces apoptosis and cell cycle arrest. | Various human cancer cell lines, including breast, cervical, and prostate cancer. | ajrconline.orgnih.gov |

| Apoptosis Induction | Activation of caspases (e.g., caspase-3, caspase-9) and cytochrome c release. | DU145 prostate cancer cells, MCF-7 breast cancer cells, HeLa cervical cancer cells. | nih.gov |

| Mechanism of Action | Increased reactive oxygen species (ROS) levels and mitochondrial dysfunction. | MCF-7 and HeLa cells. | nih.gov |

Antiviral Properties

Derivatives of this compound have been investigated for their potential as antiviral agents. Research has shown that certain modifications to this core structure can lead to compounds with activity against specific viruses. For instance, the synthesis of novel 5-(N-Aryl-aminomethyl-1,3,4-oxadiazol-2-yl)hydrazines and their subsequent conversion into sugar hydrazones, 1,2,4-triazoles, tetrazoles, and pyrazolyl derivatives have yielded compounds with notable antiviral effects. nih.gov

Specifically, sugar hydrazone derivatives have demonstrated higher antiviral activity compared to other related compounds. nih.gov These findings underscore the potential of the this compound backbone as a template for the development of new antiviral therapeutics.

Table 1: Antiviral Activity of Selected this compound Derivatives This is an interactive table. You can sort and filter the data.

| Derivative Class | Target Virus(es) | Key Findings | Reference |

|---|---|---|---|

| Sugar Hydrazones | Herpes Simplex Virus Type-1 (HSV-1), Hepatitis-A Virus (HAV) | Showed higher antiviral activity compared to other synthesized hydrazones. | nih.gov |

| 1,2,4-Triazoles | Not specified in detail | Part of a series of compounds tested for antiviral activity. | nih.gov |

| Tetrazoles | Not specified in detail | Part of a series of compounds tested for antiviral activity. | nih.gov |

| Pyrazolyl Derivatives | Not specified in detail | Part of a series of compounds tested for antiviral activity. | nih.gov |

Central Nervous System (CNS) Therapeutics

The this compound structure has been a focal point in the search for new drugs targeting the central nervous system. nih.gov Derivatives have been synthesized and evaluated for various CNS-related activities, including the inhibition of key enzymes and potential applications in neurodegenerative disorders.

A significant area of research has been the development of this compound derivatives as inhibitors of monoamine oxidase B (MAO-B). acs.org MAO-B is a crucial enzyme involved in the metabolism of neurotransmitters, and its inhibition is a therapeutic strategy for several neurological conditions. nih.govresearchgate.net

Studies have identified 5-(Aminomethyl)-3-aryl-2-oxazolidinones as a novel class of mechanism-based inactivators of MAO-B. acs.org The orientation of these oxazolidinone derivatives within the active site of MAO has been a subject of detailed investigation, with docking experiments suggesting that the oxazolidinone ring binds in the aromatic cage near the flavin cofactor. nih.gov The inhibitory potency of these derivatives is influenced by the nature of the substituents on the core structure.

Table 2: MAO-B Inhibitory Activity of this compound Derivatives This is an interactive table. You can sort and filter the data.

| Derivative Class | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|

| 5-(Aminomethyl)-3-aryl-2-oxazolidinones | Mechanism-based inactivators of MAO-B | Identified as a novel class of potent MAO-B inhibitors. | acs.org |

| General Oxazolidinone Derivatives | Reversible and Irreversible Inhibition | Binding orientation in the MAO active site influences inhibitory activity. | nih.gov |

The inhibition of MAO-B is a validated approach for the management of Parkinson's disease. researchgate.netnih.gov By preventing the breakdown of dopamine, MAO-B inhibitors can help alleviate the motor symptoms of the disease. Consequently, this compound derivatives with potent MAO-B inhibitory activity are being explored as potential therapeutics for Parkinson's disease and other neurodegenerative disorders. nih.govfrontiersin.org

Research in this area focuses on designing selective and potent MAO-B inhibitors with favorable pharmacokinetic properties. The development of such compounds could offer new treatment options for patients with Parkinson's disease, potentially slowing disease progression and improving quality of life. nih.govmdpi.com

Antifungal Properties

While the primary focus of oxazolidinone research has been on their antibacterial activity, some studies have explored the antifungal potential of related structures. The search for novel antifungal agents is driven by the increasing incidence of fungal infections and the emergence of drug-resistant strains. nih.gov Although direct studies on the antifungal properties of this compound are not extensively detailed in the provided context, the broader class of oxazolidinones has been investigated for such activities.

Immunosuppressant Activity

The immunomodulatory effects of oxazolidinone derivatives are an emerging area of investigation. Certain derivatives have been found to possess immunosuppressant activity, suggesting their potential use in treating autoimmune diseases and preventing organ transplant rejection. The precise mechanisms underlying these effects are still under investigation but may involve the modulation of cytokine production or the inhibition of immune cell proliferation.

Antiallergy Activity

In addition to immunosuppressant effects, some this compound derivatives have demonstrated antiallergy activity. This suggests a potential role for these compounds in the treatment of allergic conditions such as asthma, allergic rhinitis, and atopic dermatitis. The antiallergic effects may be mediated through the inhibition of mast cell degranulation or the antagonism of histamine (B1213489) receptors, although further research is needed to elucidate the exact mechanisms.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

The biological activity of this compound derivatives is intricately linked to their chemical structure. Modifications at various positions on the oxazolidinone ring, the aminomethyl group, and the N3-aromatic substituent have profound effects on their pharmacological profiles.

Influence of the Aminomethyl Group at C5

The C5 side chain is a critical determinant of the antibacterial potency of oxazolidinones. nih.govqut.edu.au While the 5-acetamidomethyl group, present in linezolid, was initially considered optimal for antimicrobial activity, subsequent research has identified other substitutions that can also confer potent antibacterial effects. nih.gov

Studies have explored various modifications of the 5-aminomethyl moiety. For example, elongation of the methylene (B1212753) chain and conversion of the acetamido group to a guanidino group were found to decrease antibacterial activity. nih.gov However, the introduction of a C-5 triazole substitution has been identified as a promising alternative for potent antibacterial activity. nih.gov In another study, oxazolidinone derivatives with a modified C-5 side chain, specifically compounds with a C5 carboxamide functionality (reverse amides), have demonstrated potent antibacterial activity by blocking bacterial protein synthesis and also showed reduced potency against monoamine oxidase enzymes, suggesting a potential for fewer side effects. nih.gov

A series of oxazolidinones with a 5-aminomethyl moiety, as opposed to the typical 5-acetamidomethyl group of linezolid, were found to be highly potent and selective. nih.gov These compounds required activation by a bacterial N-acetyl transferase to their corresponding N-acetylated metabolites to exert their effect. nih.gov

Here is an interactive data table summarizing the impact of C5 substitutions on antibacterial activity:

| C5 Substituent | Observed Effect on Antibacterial Activity | Reference |

| Acetamidomethyl | Optimal for activity in early studies | nih.gov |

| Elongated Methylene Chain | Decreased activity | nih.gov |

| Guanidino | Decreased activity | nih.gov |

| Triazole | Potent activity, alternative to acetamidomethyl | nih.gov |

| Carboxamide (Reverse Amides) | Potent activity, less MAO inhibition | nih.gov |

| Aminomethyl (Prodrug) | Highly potent and selective after activation | nih.gov |

| Thiourea | 4-8 times stronger in vitro activity than linezolid | nih.gov |

Role of Aromatic Substituents at N3

The nature and substitution pattern of the aromatic ring at the N3 position significantly influence the activity of this compound derivatives. For antibacterial oxazolidinones, the N-phenyl ring is a crucial component. nih.gov

For other therapeutic targets, such as 5-lipoxygenase (5-LO), the N3-substituent is also critical. In a study of oxazolidinone hydroxamic acid derivatives as 5-LO inhibitors, morpholinyl-containing derivatives were found to be more active than N-acetyl-piperizinyl derivatives. nih.gov

The following table details the influence of N3 aromatic substituents on activity:

| N3-Aryl Substituent | Modification | Impact on Activity | Target | Reference |

| Phenyl | Piperazinyl with cinnamoyl group | Substitutions on cinnamoyl phenyl ring well-tolerated | Gram-positive bacteria | nih.gov |

| Phenyl | Varied substituents | Lipophilicity balance with C5 substituent is key | Gram-positive bacteria | researchgate.net |

| Phenyl | Morpholinyl group | More active than N-acetyl-piperizinyl | 5-Lipoxygenase | nih.gov |

Stereochemical Considerations and Enantiomeric Purity

The stereochemistry of the oxazolidinone core is paramount for its biological activity. The absolute configuration at the C5 position is crucial, with the (S)-enantiomer generally being the more active isomer for antibacterial agents. nih.govresearchgate.net The synthesis of enantiopure 5-(aminomethyl)-1,3-oxazolidin-2-ones is often achieved through stereospecific and regioselective methods. researchgate.net

For example, the (S, R) and (R, S) configurations can be assigned to the enantiomers of certain derivatives, highlighting the importance of specific stereoisomers for therapeutic effect. google.com The development of versatile synthetic methods has enabled the preparation of a wide array of oxazolidinone analogues with specific stereochemistry, facilitating detailed SAR studies. acs.org

Computational Modeling and In Silico Studies

Computational approaches have become indispensable tools in the investigation of this compound derivatives, providing valuable insights into their mechanism of action and guiding the design of new, more potent compounds.

Molecular Docking for Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. qut.edu.au This method has been widely applied to understand the interactions between this compound derivatives and their biological targets.

For antibacterial oxazolidinones that target the bacterial ribosome, molecular docking studies have been used to predict how these compounds bind to the 23S ribosomal RNA (rRNA) component of the 50S subunit. qut.edu.au These studies have shown that interactions such as π-stacking, conventional hydrogen bonds, and carbon-hydrogen bonds with specific residues in the binding pocket are crucial for affinity. qut.edu.au However, the flexibility of RNA and induced-fit mechanisms can present challenges to the accuracy of docking predictions. qut.edu.au

In the context of other therapeutic targets, molecular docking has also been employed. For instance, in the development of 5-lipoxygenase inhibitors, docking studies can help to elucidate the binding mode of oxazolidinone derivatives within the enzyme's active site. mdpi.com Similarly, for oxazolidinone derivatives investigated as potential anticancer agents, molecular docking has been used to predict their binding affinity to cyclin-dependent kinases (CDKs). nih.gov

The following table provides examples of molecular docking applications for this class of compounds:

| Therapeutic Target | Key Findings from Molecular Docking | Reference |

| Bacterial Ribosome (23S rRNA) | Identified key interactions (π-stacking, H-bonds) with ribosomal residues. | qut.edu.au |

| 5-Lipoxygenase (5-LO) | Helped elucidate binding modes in the active site. | mdpi.com |

| Cyclin-Dependent Kinases (CDKs) | Suggested binding affinity of derivatives to these enzymes. | nih.gov |

Prediction of Biological Activities

Computational methods, including molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are instrumental in the early stages of drug discovery for screening and prioritizing candidate compounds. For derivatives of this compound, such predictive studies have been employed to forecast their potential as therapeutic agents. For instance, in the development of novel antifungal agents, docking and ADMET predictions were utilized for derivatives of 5-((5-substituted-1-H-1,2,4-triazol-3-yl) methyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine, which contains a related structural scaffold. tandfonline.com These in silico tools help to identify molecules with a higher probability of success in subsequent experimental testing by simulating their interaction with biological targets and predicting their pharmacokinetic properties.

In Vitro and In Vivo Pharmacological Evaluation

The therapeutic potential of this compound derivatives has been substantiated through rigorous in vitro and in vivo pharmacological testing, primarily focusing on their antimicrobial and anticancer activities. ontosight.airesearchgate.net

In vitro studies have demonstrated the broad-spectrum antibacterial efficacy of these compounds. ontosight.ai A series of novel (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives exhibited promising activity against a panel of Gram-positive bacteria. tandfonline.com Notably, the acetyl derivative (11a), methane (B114726) sulfonamide derivative (11c), and p-toluene sulfonamide derivative (11e) showed significant antibacterial effects. tandfonline.com The di-(methane sulfonamide) derivative (11d) displayed activity comparable to reference drugs. tandfonline.com

The antitubercular properties of this class of compounds are also of significant interest. A highly selective and potent series of 5-aminomethyl oxazolidinone prodrugs were identified, which showed greater potency than linezolid. nih.gov One of these compounds was found to be highly active in marmosets. nih.gov Another oxazolidinone candidate, OTB-658, demonstrated bacteriostatic effectiveness with a lower minimum inhibitory concentration (MIC) than linezolid against Mycobacterium tuberculosis in vitro. nih.gov

Beyond their antimicrobial effects, certain derivatives have been investigated for their anticancer potential. In vitro evaluation of 5-(carbamoylmethylene)-oxazolidin-2-ones revealed that they could inhibit the proliferation of MCF-7 and HeLa cancer cell lines and induce apoptosis. researchgate.net

In vivo studies have further confirmed the therapeutic promise of these derivatives. OTB-658 was shown to reduce CFU counts in the lungs in both acute and chronic murine tuberculosis models. nih.gov Similarly, a series of oxazolidinone derivatives with modifications in the C-ring were identified as potent antibacterial agents with both in vitro and in vivo activity. nih.gov For example, in a systemic mouse infection model with S. aureus, these compounds demonstrated significant efficacy. nih.gov

The table below summarizes the in vitro antibacterial activity of selected (5S)-5-(aminomethyl)-3-[4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)phenyl]-1,3-oxazolidin-2-one derivatives. tandfonline.com

| Compound | R | Staphylococcus aureus (ATCC5638) | Streptococcus pyogenes (ATCC12344) | Bacillus subtilis (ATCC6051) | Bacillus pumilus (ATCC27142) | Enterococcus faecalis (NCIM5253) |

| 11a | -COCH3 | 1.95 | 3.9 | 0.97 | 1.95 | 3.9 |

| 11c | -SO2CH3 | 1.95 | 0.97 | 0.48 | 0.97 | 1.95 |

| 11d | -SO2CH3 (di-substituted) | 0.97 | 1.95 | 0.48 | 0.97 | 0.97 |

| 11e | -SO2C6H4CH3 | 1.95 | 0.97 | 0.48 | 0.97 | 1.95 |

The table below presents the in vivo efficacy of OTB-658 in murine tuberculosis models. nih.gov

| Model | Treatment Group | Organ | Log10 CFU Count |

| Acute Murine TB Model | Control | Lung | 7.85 ± 0.19 |

| Acute Murine TB Model | OTB-658 | Lung | 6.43 ± 0.21 |

| Chronic Murine TB Model | Control | Lung | 6.98 ± 0.25 |

| Chronic Murine TB Model | OTB-658 | Lung | 5.87 ± 0.33 |

Development and Optimization of 5 Aminomethyl 2 Oxazolidinone Based Compounds

Identification of Key Intermediates in Drug Synthesis

The synthesis of 5-(aminomethyl)-2-oxazolidinone derivatives relies on the strategic identification and preparation of key intermediates. A common and economically viable starting material for many of these syntheses is (S)-epichlorohydrin. acs.org From this precursor, a crucial common intermediate, (2S)-1-amino-3-chloro-2-propanol hydrochloride, is developed. acs.org This intermediate serves as a versatile building block for creating a diverse range of oxazolidinone analogues.

Further modifications of this intermediate lead to other important precursors. For instance, N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide and tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate are two such intermediates derived from (2S)-1-amino-3-chloro-2-propanol hydrochloride. acs.org These compounds can then be coupled with N-aryl carbamates to produce N-aryl-5(S)-aminomethyl-2-oxazolidinone derivatives in a single step. acs.org

Another significant class of intermediates are the N-aryl-5-(R)-hydroxymethyl-2-oxazolidinones. orgsyn.org These are pivotal for synthesizing oxazolidinone antibacterial agents. orgsyn.org A notable method for their preparation involves the reaction of an aryl isocyanate with kinetically resolved (R)-glycidyl butyrate (B1204436). orgsyn.org However, a more versatile approach utilizes the alkylation of (R)-glycidyl butyrate with N-lithio-N-aryl carbamates, which avoids the need for potentially hazardous and less accessible aryl isocyanates. orgsyn.org

In the synthesis of specific oxazolidinone drugs, other key intermediates are employed. For example, the synthesis of certain derivatives involves treating compounds with glycidol (B123203), followed by a cyclization step using ethyl carbonate to form the oxazolidinone ring. google.com

The table below outlines some of the key intermediates used in the synthesis of this compound-based compounds.

| Intermediate Name | Starting Material | Role in Synthesis |

| (2S)-1-amino-3-chloro-2-propanol hydrochloride | (S)-epichlorohydrin | Common intermediate for various oxazolidinone analogues acs.org |

| N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide | (2S)-1-amino-3-chloro-2-propanol hydrochloride | Precursor for coupling with N-aryl carbamates acs.org |

| tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate | (2S)-1-amino-3-chloro-2-propanol hydrochloride | Precursor for coupling with N-aryl carbamates acs.org |

| N-Aryl-5-(R)-hydroxymethyl-2-oxazolidinones | N-aryl carbamates and (R)-glycidyl butyrate | Important intermediates for oxazolidinone antibacterial agents orgsyn.org |

| 5-Hydroxymethyl-3-para-(parafluorophenethyl)phenyl-2-oxazolidinone | 4-parafluorophenetylaniline and glycidol | Intermediate in the synthesis of specific aryl-oxazolidinone derivatives google.com |

Process Research and Development for Scale-Up

The transition from laboratory-scale synthesis to large-scale industrial production of this compound-based drugs necessitates significant process research and development. The primary goals are to establish economical, efficient, and safe manufacturing processes.

A key aspect of this scale-up is the development of convergent and versatile synthetic routes. acs.org This approach allows for the rapid preparation of a wide array of oxazolidinone analogues by combining different fragments late in the synthetic sequence. acs.org For instance, developing general methods for coupling key intermediates like N-[(2S)-2-(acetyloxy)-3-chloropropyl]acetamide and tert-butyl [(2S)-3-chloro-2-hydroxypropyl]carbamate with various N-aryl carbamates has proven highly effective for producing a diverse library of compounds for both research and development. acs.org

Furthermore, research has focused on improving the methods for preparing the key intermediates themselves. Economical methods for the large-scale preparation of compounds like (2S)-1-amino-3-chloro-2-propanol hydrochloride from commercially available starting materials are fundamental to the cost-effectiveness of the entire process. acs.org

The choice of reagents and reaction conditions is also optimized for large-scale production. For example, moving away from the use of aryl isocyanates, which can be hazardous and difficult to prepare, to more readily available and safer N-aryl carbamates represents a significant process improvement. orgsyn.org The use of mild reaction conditions and simple work-up procedures are also important considerations for industrial-scale synthesis. orgsyn.org

The table below summarizes key strategies in the process research and development for scaling up the synthesis of this compound-based compounds.

| Strategy | Description | Advantage |

| Convergent Synthesis | Combining different molecular fragments late in the synthetic pathway. acs.org | Allows for the rapid generation of diverse analogues. acs.org |

| One-Step Procedures | Developing reactions that form the final product in a single step from key intermediates. acs.org | Simplifies the process and can improve yield. acs.org |

| Economical Intermediate Synthesis | Optimizing the large-scale production of key building blocks from readily available materials. acs.org | Reduces the overall cost of the final drug substance. acs.org |

| Use of Safer Reagents | Replacing hazardous or difficult-to-handle reagents with safer alternatives. orgsyn.org | Enhances the safety and practicality of the manufacturing process. orgsyn.org |

| Optimization of Reaction Conditions | Utilizing mild reaction conditions and simplifying work-up procedures. orgsyn.org | Improves the efficiency and environmental friendliness of the synthesis. orgsyn.org |

Strategies for Enhancing Efficacy and Safety Profiles

A primary goal in the ongoing development of this compound-based compounds is to enhance their efficacy and improve their safety profiles. This is often achieved through targeted structural modifications of the core molecule.

One strategy to improve efficacy is to modify the C-ring of the oxazolidinone scaffold. The introduction of specific functional groups, such as N-methylglycyl groups or quaternary ammonium (B1175870) salts, has been shown to result in derivatives with significant antibacterial activity. nih.gov

Another approach to enhance efficacy and selectivity is the development of prodrugs. nih.gov A series of 5-aminomethyl oxazolidinone prodrugs were designed to be selectively activated by bacterial enzymes. nih.gov In this case, the 5-aminomethyl group is acetylated by a bacterial N-acetyl transferase to its active form. nih.gov This strategy aims to reduce toxicity in mammalian cells, which lack the specific activating enzyme. nih.gov

To address the issue of drug resistance, researchers are exploring modifications that can overcome known resistance mechanisms. For example, some new derivatives have been designed to be effective against strains that have developed resistance to earlier oxazolidinone antibiotics. nih.gov

Improving the safety profile is also a critical aspect of drug development. By understanding the structural features that contribute to toxicity, medicinal chemists can design new analogues with a reduced potential for adverse effects. For instance, by identifying that the 5-alcohol metabolite of certain prodrugs is responsible for mitotoxicity, future designs can aim to block this metabolic pathway. nih.gov

The table below outlines some of the strategies employed to enhance the efficacy and safety of this compound-based compounds.

| Strategy | Approach | Desired Outcome |

| C-ring Modification | Introduction of N-methylglycyl groups or quaternary ammonium salts. nih.gov | Enhanced antibacterial efficacy. nih.gov |

| Prodrug Development | Designing compounds that are activated by bacterial enzymes. nih.gov | Increased selectivity and reduced toxicity in mammalian cells. nih.gov |

| Overcoming Resistance | Structural modifications to evade bacterial resistance mechanisms. nih.gov | Efficacy against drug-resistant strains. nih.gov |

| Structure-Toxicity Relationship Studies | Identifying molecular features associated with adverse effects. nih.gov | Design of safer drug candidates with reduced toxicity. nih.gov |

Future Directions and Emerging Research Areas

Design of Novel 5-(Aminomethyl)-2-oxazolidinone Analogues

The quest for enhanced efficacy, improved safety profiles, and the circumvention of drug resistance mechanisms drives the continuous design of new this compound analogues. Research efforts are multifaceted, focusing on strategic modifications of the core structure.

A primary strategy involves the modification of the C-5 side chain. nih.gov By replacing the typical acetamido methyl group with a simple aminomethyl moiety, researchers have developed highly selective and potent antitubercular prodrugs. nih.gov These compounds are specifically activated by an N-acetyl transferase within Mycobacterium tuberculosis, rendering them highly active against the pathogen while reducing toxicity to mammalian mitochondria, which lack the necessary activating enzyme. nih.gov

Another fruitful approach is the introduction of diverse and complex C-ring substructures, particularly fused heterocycles. The incorporation of a benzoxazinone (B8607429) C-ring, for instance, has yielded compounds with superior activity compared to linezolid (B1675486) against a wide array of both Gram-positive and Gram-negative bacteria. nih.gov Further structural alterations to the C5-side chain of these fused-ring analogues have led to the identification of even more potent antibacterial candidates. nih.gov The design rationale often includes adding hydrogen bond donors and acceptors to enhance binding to the ribosomal target. nih.gov

The development of novel oxazolidinone-amide and sulfonamide conjugates represents another avenue of exploration. These hybrid molecules aim to combine the proven antibacterial scaffold with other pharmacophores to generate synergistic effects or novel activities. researchgate.net

| Analogue Type | Design Strategy | Key Findings | Reference(s) |

| Prodrugs | Replacement of C-5 acetamidomethyl with aminomethyl group. | Highly selective for M. tuberculosis; activated by bacterial N-acetyl transferase, reducing mitochondrial toxicity. Potent in vivo efficacy. | nih.gov |

| Fused Heterocycles | Incorporation of a benzoxazinone C-ring. | Superior activity over linezolid against Gram-positive and Gram-negative bacteria. | nih.gov |

| C5-Side Chain Modified Fused Heterocycles | Further modifications to the C5-side chain of C-ring fused analogues. | Identification of compounds with enhanced potency, good microsomal stability, and no CYP450 liability. | nih.gov |

| Pyrrole Analogues | Substitution at the C5 position with hydroxymethyl, methoxymethyl, azidomethyl, or aminomethyl groups. | Highly potent and selective inhibition of MAO-A, suggesting potential as antidepressant agents. | nih.gov |

Exploration of New Therapeutic Targets

Beyond its established role in fighting bacterial infections, the this compound scaffold is being investigated for new therapeutic applications, primarily targeting enzymes and cellular processes implicated in other diseases.

Monoamine Oxidase (MAO) Inhibition: A significant area of emerging research is the development of 5-(aminomethyl)-3-aryl-2-oxazolidinones as potent and selective inhibitors of monoamine oxidase (MAO). acs.orgacs.org MAO is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a validated strategy for treating depression and neurodegenerative disorders. Specific analogues have been identified as mechanism-based inactivators of MAO-B. acs.org Furthermore, a series of 5-substituted-3-(1H-pyrrol-2-yl)-2-oxazolidinones, which are analogues of the antidepressant drug toloxatone, have demonstrated highly potent and selective inhibitory effects against the MAO-A isoform. nih.gov Certain derivatives in this series showed greater potency and selectivity than existing reference drugs, marking them as a promising new class of potential antidepressant agents. nih.gov

Anticancer Activity: The structural and mechanistic similarities between bacterial ribosomes and mammalian mitochondria have prompted investigations into the anticancer potential of oxazolidinones. nih.gov The hypothesis is that these compounds might selectively target and inhibit mitochondrial protein synthesis in cancer cells, leading to apoptosis. Research on related 5-(carbamoylmethylene)-oxazolidin-2-ones has shown promising results, with compounds inducing apoptosis in breast and cervical cancer cell lines by increasing reactive oxygen species (ROS) levels and causing mitochondrial dysfunction, while remaining non-toxic to non-tumorigenic cells. nih.gov This suggests that derivatives of the this compound core could be explored for similar anticancer properties. The broader oxazolidinone class is increasingly being studied for applications in oncology. nih.govrsc.org

Combination Therapy Approaches

While the development of novel this compound analogues as standalone agents is a primary goal, particularly for combating multidrug-resistant bacteria, the available scientific literature does not extensively detail specific studies on their use in combination therapies. The rationale for developing these new antibiotics is often to provide an alternative when existing combination therapies fail due to resistance. However, the potential for synergistic effects with other antibacterial or therapeutic agents remains an open area for future investigation.

Applications Beyond Traditional Pharmaceutical Uses

The application of this compound and its parent scaffold is predominantly focused on medicinal chemistry. nih.govrsc.org However, related structures have found utility in other scientific domains.

Chemical Synthesis: The 2-oxazolidinone (B127357) ring is widely recognized as a valuable chiral auxiliary in asymmetric synthesis. nih.gov These chiral molecules help control the stereochemical outcome of a chemical reaction, a critical aspect in the synthesis of complex organic molecules, including pharmaceuticals.

Food Chemistry and Maillard Reaction: In the field of food chemistry, related amino-acid-derived oxazolidin-5-ones (a different isomer) have been studied as chemical markers for Schiff base formation during glycation, a key step in the Maillard reaction. mdpi.com This reaction is responsible for the browning and flavor development in cooked foods. Monitoring these markers helps in understanding the complex chemical transformations that occur during food processing.

Advances in Synthetic Methodologies and Process Intensification

Significant research has been dedicated to improving the synthesis of this compound and its derivatives, focusing on efficiency, scalability, and greener processes. acs.orgresearchgate.net

Early large-scale synthesis efforts for oxazolidinone antibacterials laid the groundwork for current commercial processes. acs.org More recent advances have focused on developing more convergent and versatile synthetic routes that allow for the rapid preparation of diverse analogues. acs.org This includes the development of one-step methods for coupling key intermediates. acs.org

Modern synthetic strategies often aim to be "one-pot" reactions, which reduce waste and improve efficiency by performing multiple reaction steps in a single reactor. A notable example is the one-pot reaction of chlorosulfonyl isocyanate with epoxides, which produces oxazolidinones under mild, metal-free conditions with short reaction times and simple purification. nih.gov Other methodologies being explored include:

The reaction of amino alcohols with phosgene (B1210022) or its equivalents. nih.gov

Carbonylation of β-amino alcohols using carbon dioxide. nih.gov

Cycloaddition reactions of epoxides with isocyanates. nih.gov

Intramolecular cyclization of carbamates. researchgate.net

These advancements are crucial for both medicinal chemistry research, where rapid access to a variety of analogues is needed for structure-activity relationship studies, and for process chemistry, where economical and robust large-scale production is the ultimate goal. acs.org

Q & A

Q. What are the common synthetic routes for 5-(Aminomethyl)-2-oxazolidinone derivatives, and how can reaction conditions be optimized?

Answer: 5-(Aminomethyl)-2-oxazolidinones are synthesized via nucleophilic substitution or coupling reactions. A robust method involves reacting substituted amines with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature, yielding diverse derivatives with moderate-to-excellent yields (65–95%) . For example:

- Coupling with aryl halides : Use Pd-catalyzed cross-coupling to introduce aryl groups at the C-3 position .

- Functionalization of the aminomethyl group : React with acetamides, carbamates, or ureas to install groups like thioureas or thioamides .

Optimization Tips : - Control steric hindrance by using polar aprotic solvents (e.g., DMF) for bulky substituents.

- Monitor reaction progress via TLC or HPLC to avoid overfunctionalization.

Q. What analytical techniques are critical for characterizing this compound derivatives?

Answer:

- IR Spectroscopy : Identify NH stretches (3200–3400 cm⁻¹), C=O (1700–1750 cm⁻¹), and C-O-C (1200–1250 cm⁻¹) .

- NMR :

- ¹H NMR : Detect aromatic protons (δ 6.5–8.0 ppm), methylene groups adjacent to nitrogen (δ 3.0–4.0 ppm), and substituent-specific signals (e.g., OMe at δ 3.8 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (δ 160–170 ppm) and heterocyclic ring carbons (δ 50–80 ppm) .

- Mass Spectrometry (MS) : Use ESI-MS to observe molecular ion peaks (e.g., m/z 265 for C₁₄H₁₉NO₄) and fragmentation patterns .

Key Tip : Combine multiple techniques to resolve ambiguities, such as overlapping signals in crowded NMR spectra.

Advanced Research Questions

Q. How do electronic effects of substituents on the aminomethyl group influence biological activity (e.g., enzyme inhibition)?

Answer : Substituents modulate electron density at the aminomethyl group, affecting interactions with enzymes like monoamine oxidase (MAO). For example:

- Electron-withdrawing groups (EWGs) : Stabilize enzyme adducts, prolonging inhibition. 5-(Aminomethyl)-3-(4-methoxyphenyl)-2-oxazolidinone shows stronger MAO inactivation due to resonance donation from the methoxy group .

- Electron-donating groups (EDGs) : Reduce adduct stability, leading to faster enzyme reactivation .

Methodological Insight : - Compare reactivation rates (e.g., kreact values) via stopped-flow kinetics.

- Use Hammett plots to correlate substituent σ values with inhibitory potency.

Q. How can 5-(Aminomethyl)-2-oxazolidinones be applied in asymmetric synthesis as chiral auxiliaries?

Answer : Fluorous oxazolidinone derivatives serve as recoverable chiral auxiliaries in stereoselective reactions:

- Aldol Reactions : Use (4S,5R)-4-benzyl-5-perfluorooctyl-2-oxazolidinone to induce enantioselectivity (>90% ee) in aldol additions .

- Acylation : Install propionyl groups at C-3 for diastereoselective acyl transfer .

Synthetic Protocol :

Attach the fluorous auxiliary via acylation.

Perform the desired reaction (e.g., alkylation, cyclization).

Recover the auxiliary via fluorous solid-phase extraction (F-SPE) .

Q. Example :

- Compound : (4S,5R)-4-Benzyl-5-heptadecafluorooctyl-3-propionyl-oxazolidin-2-one

- Yield : 85%

- Diastereomeric Ratio (dr) : 95:5

Source:

Q. How can researchers address contradictions in reported biological activities of this compound analogs?

Answer : Discrepancies often arise from:

- Solvent Effects : Polar solvents may stabilize certain conformers, altering binding affinity.

- Assay Conditions : Variations in pH, temperature, or enzyme isoforms (e.g., MAO-A vs. MAO-B) .

Resolution Strategy : - Standardize assays using recombinant enzymes and controlled buffers.

- Perform molecular docking to compare binding modes across analogs .

Q. What safety and toxicity considerations are critical when handling 5-(Aminomethyl)-2-oxazolidinones?

Answer :

- Hazard Class : Some derivatives (e.g., 5-(Aminomethyl)-3-isoxazolol) are classified as toxic (OSHA P-listed) .

- Handling Protocols :

- Use fume hoods for reactions involving volatile amines.

- Store derivatives at 2–8°C to prevent decomposition .

- Waste Disposal : Treat as hazardous organic waste due to potential mutagenicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |